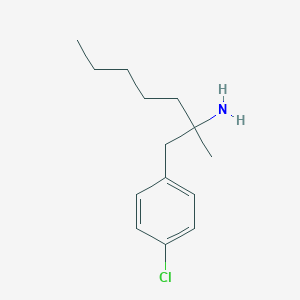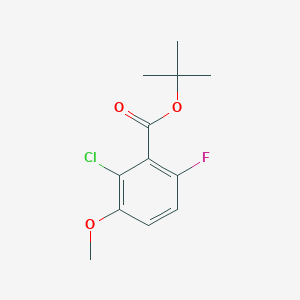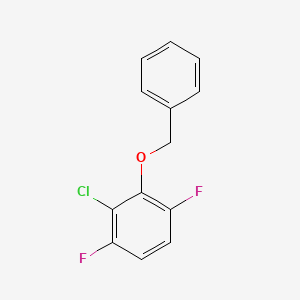
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloro-1,4-difluorobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dichloro-1,4-difluorobenzene with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers or thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of less substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials such as polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-chloro-1,4-difluorobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-1,4-difluorobenzene: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Chloro-1,4-difluorobenzene: Lacks the benzyloxy group, which may reduce its solubility and versatility in chemical reactions.
2-(Benzyloxy)-3-chlorobenzene: Lacks the fluorine atoms, which may influence its electronic properties and reactivity.
Uniqueness
2-(Benzyloxy)-3-chloro-1,4-difluorobenzene is unique due to the combination of chlorine and fluorine atoms on the benzene ring, along with the benzyloxy group. This unique structure imparts specific chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H9ClF2O |
|---|---|
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
2-chloro-1,4-difluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9ClF2O/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
BYOLDFFSLGTSLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


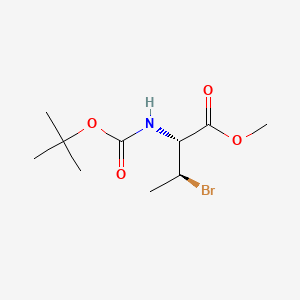
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
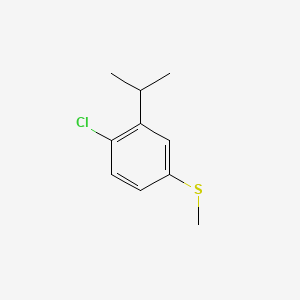
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
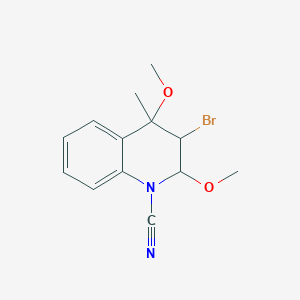
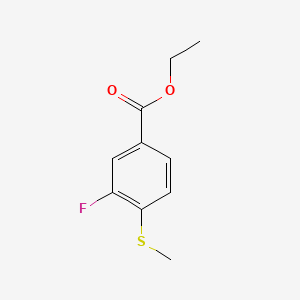
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
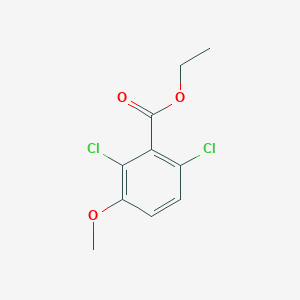
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
